2,5-Dimethyl-4-(propan-2-yl)-1,3-oxazole
Description
Properties
CAS No. |
88387-85-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,5-dimethyl-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-6(3)10-7(4)9-8/h5H,1-4H3 |
InChI Key |
CBLYZIYMPJHTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)C(C)C |
Origin of Product |
United States |
Biological Activity
2,5-Dimethyl-4-(propan-2-yl)-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis methods, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Notably, a microwave-assisted cyclization reaction involving p-bromo phenyl ethanone and acetamide has been documented. The reaction typically proceeds via a bromination step followed by cyclization to yield the desired oxazole derivative .
Synthetic Pathway Overview
- Bromination : p-Bromo phenyl ethanone is brominated to form an intermediate.
- Cyclization : The intermediate undergoes cyclization with acetamide under microwave conditions.
- Final Product : The final product is purified and characterized using spectroscopic techniques.
Biological Evaluations
Recent studies have highlighted the biological activities of this compound derivatives against various pathogens and cancer cell lines.
Antimicrobial Activity
The compound has shown promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific evaluations included:
| Bacterial Strain | Activity Observed |
|---|---|
| Streptococcus pyogenes | Effective |
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
These findings suggest that derivatives of this oxazole may serve as potential antimicrobial agents .
Antifungal and Antimalarial Activity
In addition to antibacterial properties, the compound has exhibited antifungal activity and was tested against Plasmodium falciparum, the causative agent of malaria. Results indicated significant inhibition of parasite growth, suggesting its potential as an antimalarial agent .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Comparable to Tamoxifen |
| U-937 (Leukemia) | 0.12–2.78 | Higher potency than doxorubicin |
| A549 (Lung Cancer) | 10.5 | Significant activity |
These results indicate that certain derivatives possess significant cytotoxicity and may induce apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the broader implications of using this compound in therapeutic contexts:
- Anticancer Studies : A study demonstrated that derivatives induced apoptosis in MCF-7 cells through a dose-dependent mechanism, highlighting their potential in cancer therapy.
- Antimicrobial Efficacy : In another study, the compound was tested in vivo for its efficacy against infections caused by resistant bacterial strains, showing promise as a new class of antibiotics.
Comparison with Similar Compounds
Structural and Pharmacokinetic Considerations
Table 1: Comparative Structural and Functional Properties
| Compound Class | Substituents | Molecular Weight (g/mol) | Key Bioactivity | Key Limitations |
|---|---|---|---|---|
| Target Compound | 2-isopropyl, 4,5-dimethyl | 139.19 | N/A (Theoretical) | Limited polar interactions |
| 4-Hydroxyphenyl Oxazoles | 4-hydroxyphenyl | ~250–300 | Antimicrobial | Moderate potency at high doses |
| 4-Aryl Antitubercular | 4-chlorophenyl/aryl | ~300–350 | Antitubercular | Requires aryl π-systems |
| Thiazole Analogues | Fluorophenyl, thiazole core | ~400–450 | Structural rigidity | Higher metabolic instability |
| Oxazolopyrimidines | Fused pyrimidine-oxazole | ~300–350 | Cytokinin-like activity | Synthetic complexity |
Key Observations:
Synthetic Accessibility : Unlike complex hybrids (e.g., ), the target compound’s synthesis is straightforward, enabling scalable production .
Potency Optimization: emphasizes that alkyl substituents, while metabolically stable, may require functionalization (e.g., adding sulfonyl or amino groups) to improve target affinity .
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles. This method involves cyclodehydration of β-acylamino ketones under acidic conditions. For 2,5-dimethyl-4-(propan-2-yl)-1,3-oxazole, the reaction proceeds via protonation of the acylamino keto intermediate, followed by cyclization and dehydration (Fig. 1A). Early implementations used mineral acids like H₂SO₄ or POCl₃, yielding 30–40% product. Modern optimizations with polyphosphoric acid (PPA) at 120°C improve yields to 50–60% by mitigating side reactions.
Representative Procedure :
A mixture of β-acylamino ketone (10 mmol) and PPA (15 mL) is stirred at 120°C for 4 h. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Column chromatography (hexane/EtOAc, 4:1) affords the oxazole derivative in 58% yield.
Fischer Oxazole Synthesis
The Fischer method employs α-hydroxy ketones condensed with ammonia or urea derivatives. For 4-isopropyl substitution, 3-hydroxy-2-methylpentan-4-one reacts with ammonium acetate in acetic anhydride at reflux (Fig. 1B). This one-pot protocol yields 45–50% product, with regioselectivity dictated by steric and electronic effects of the isopropyl group.
Microwave-Assisted Synthesis
[3+2] Cycloaddition Reactions
Microwave irradiation accelerates oxazole formation via 1,3-dipolar cycloaddition. Mukku et al. demonstrated that TosMIC (tosylmethyl isocyanide) and substituted aldehydes react in isopropyl alcohol with K₃PO₄ under microwave conditions (350 W, 65°C, 8 min). Adapting this for this compound, 2-methylpropanal and TosMIC yield 72% product after irradiation (Fig. 2A).
Optimization Insights :
Silver-Catalyzed Cyclization
Bailey et al. reported AgOTf-mediated cyclization of α-haloketones with benzamide derivatives in ethyl acetate at 80°C. For the target compound, 2-bromo-3-methylpentan-2-one and 2-methylpropanamide react under microwave irradiation (200 W, 15 min), achieving 87% yield (Table 1).
Table 1: Comparative Analysis of Microwave Methods
| Method | Catalyst | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| [3+2] Cycloaddition | K₃PO₄ | 65 | 8 min | 72 |
| AgOTf Cyclization | AgOTf | 80 | 15 min | 87 |
Green Chemistry Approaches
Iodine-Mediated Oxidative Cyclization
Gao et al. developed an eco-friendly protocol using molecular iodine (10 mol%) and K₂CO₃ in DMF at 80°C. Bromoacetophenone derivatives and benzylamine precursors undergo oxidative coupling, yielding 46–68% oxazole products. For the target compound, substituting benzylamine with isopropylamine affords 61% yield after 6 h (Fig. 3A).
Electrochemical Synthesis
Emerging electrochemical methods minimize reagent waste. A recent approach employs Pt electrodes in MeCN/dioxane (4:1) with nBu₄NI as electrolyte (Fig. 3B). Carboxylic acid precursors (e.g., 2-methylpropanoic acid) react with PPh₃ and K₂HPO₄ under constant current (10 mA), yielding 55% product via decarboxylative coupling.
Industrial-Scale Production
Continuous Flow Oxidation
Industrial synthesis leverages continuous flow reactors for safety and scalability. Manganese dioxide-packed columns oxidize 4,5-dihydrooxazole intermediates at 90°C, achieving 85% conversion in <30 min residence time (Fig. 4A). This method eliminates batch processing bottlenecks and enhances throughput.
Catalytic Dehydration
Heterogeneous catalysts like zeolite-beta optimize dehydration steps. β-Hydroxy amides (e.g., N-(2-methylpropanoyl)-3-methylbutanamide) react over zeolite-beta at 150°C, yielding 78% oxazole with >99% purity after distillation.
Mechanistic and Kinetic Studies
Cyclodehydration Kinetics
Rate studies of PPA-mediated cyclodehydration reveal first-order dependence on β-acylamino ketone concentration. Activation energy (Eₐ) of 85 kJ/mol indicates a proton-transfer-limited mechanism.
Oxazole Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming suitability for high-temperature protocols.
Q & A
Basic: What are the common synthetic routes for preparing the 1,3-oxazole core in 2,5-Dimethyl-4-(propan-2-yl)-1,3-oxazole?
Methodological Answer:
The 1,3-oxazole scaffold is typically synthesized via cyclization reactions. A widely used method involves the condensation of α-haloketones with amides or urea derivatives. For example, green synthetic approaches such as microwave-assisted cyclization or ultrasound irradiation (20–40 kHz) can enhance reaction efficiency and yield. Solvent selection (e.g., DMF, ethanol) and catalysts like [Cu3(BTC)2] or palladium complexes are critical for regioselectivity. Reaction progress is monitored via TLC (eluent: EtOAc/hexane, 1:2) .
Basic: How can reaction conditions be optimized to improve yields of this compound?
Methodological Answer:
Key parameters include:
- Temperature: Reflux in ethanol (78°C) or microwave irradiation (80–100°C) reduces side reactions.
- Catalysts: Heterogeneous catalysts (e.g., Fe3O4 nanoparticles) improve recyclability and efficiency .
- Solvents: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ionic liquids reduce environmental impact .
- Stoichiometry: A 1:1 molar ratio of precursor to reagent minimizes byproducts .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirms substitution patterns (e.g., methyl and isopropyl groups at positions 2,5,4).
- FTIR: Identifies C-O-C (oxazole) stretching at ~1260 cm<sup>-1</sup> and C=N vibrations at ~1650 cm<sup>-1</sup> .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In vitro assays: Antimicrobial activity via agar diffusion (MIC determination) or anticancer activity via MTT assays (IC50 against cell lines like HeLa or MCF-7).
- Enzyme inhibition: Evaluates binding to targets like tubulin or IMP dehydrogenase using fluorescence-based assays .
- Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Structure refinement: Use SHELXL for high-resolution data (CCDC deposition recommended). SHELX refines anisotropic displacement parameters and hydrogen bonding networks .
- Visualization: ORTEP-III generates thermal ellipsoid plots to highlight steric effects or torsional strain in the oxazole ring .
- Validation: Check for R-factor convergence (<5%) and PLATON alerts for missed symmetry .
Advanced: How do substituents influence the compound’s biological activity?
Methodological Answer:
- Electron-withdrawing/donating groups: Modify electron density at the oxazole ring, affecting binding to targets (e.g., trifluoromethyl enhances metabolic stability) .
- Steric effects: Bulky substituents (e.g., isopropyl) may hinder interaction with enzyme active sites. SAR studies use comparative IC50 values across derivatives .
- Computational modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity and docking scores (AutoDock Vina) .
Advanced: How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Structural validation: Confirm compound purity via HPLC and crystallography to rule out isomer interference .
- Meta-analysis: Compare data across studies using standardized metrics (e.g., logP for bioavailability differences) .
Advanced: What green chemistry approaches are viable for scaling up synthesis?
Methodological Answer:
- Solvent-free synthesis: Mechanochemical grinding (ball milling) reduces waste .
- Catalytic systems: Reusable catalysts (e.g., magnetic nanoparticles) lower E-factor .
- Energy-efficient methods: Microwave irradiation (100–150 W) shortens reaction times from hours to minutes .
Advanced: How is computational modeling used to predict interactions with biological targets?
Methodological Answer:
- Molecular docking: Simulate binding to proteins (e.g., tubulin) using AutoDock or Schrödinger Suite. Focus on hydrogen bonds with oxazole’s N/O atoms .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR models: Relate substituent descriptors (e.g., Hammett σ) to activity trends .
Advanced: How can high-throughput crystallography accelerate derivative screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
